molecular formula C11H13BrO3 B8446931 Ethyl 3-bromo-2-methoxy-6-methylbenzoate

Ethyl 3-bromo-2-methoxy-6-methylbenzoate

Cat. No.: B8446931
M. Wt: 273.12 g/mol
InChI Key: MUNXYGWOTVETSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-2-methoxy-6-methylbenzoate (CAS 133379-06-3) is a substituted benzoate ester of interest in organic synthesis and pharmaceutical intermediate research . With a molecular formula of C11H13BrO3 and a molecular weight of 273.12 g/mol, this compound features a benzoate ring system substituted with a bromine atom at position 3, a methoxy group at position 2, and a methyl group at position 6 . The bromine atom on the aromatic ring makes it a valuable building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . Optimal synthetic routes for this compound can involve the esterification of the corresponding benzoic acid using ethanol under acid catalysis, or direct bromination using reagents like N-bromosuccinimide (NBS) . Researchers can purify the compound using techniques like column chromatography and confirm its identity and purity through analytical methods including 1H/13C NMR, FT-IR, and mass spectrometry . As a brominated aromatic ester, it is typically a solid with low solubility in water and is part of a class of compounds where bromine increases molecular weight and hydrophobicity, and the methoxy group can enhance solubility in polar organic solvents compared to chloro substituents . Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 3-bromo-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C11H13BrO3/c1-4-15-11(13)9-7(2)5-6-8(12)10(9)14-3/h5-6H,4H2,1-3H3

InChI Key

MUNXYGWOTVETSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Substituted Benzoate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Hazard Profile Source
This compound C${11}$H${13}$BrO$_{3}$ 285.13 Br (3), OMe (2), Me (6) Likely low solubility in water; used in organic synthesis Not reported; inferred hazards similar to brominated esters N/A
Ethyl 2-methoxybenzoate C${10}$H${12}$O$_{3}$ 180.20 OMe (2) Soluble in ethanol; used as a flavor/fragrance agent Generally recognized as safe (GRAS) under JECFA/FCC standards
Ethyl 6-bromo-2-chloro-3-methylbenzoate C${10}$H${10}$BrClO$_{2}$ 277.55 Br (6), Cl (2), Me (3) Melting point: N/A; used in pharmaceutical intermediates H315, H319, H335 (skin/eye/respiratory irritation)
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C${14}$H${15}$BrO$_{5}$ 343.17 Br (4), OMe (6), formyl (2), conjugated ester chain High molecular weight; potential bioactive applications Not reported
Ethyl 3-bromo-2-(bromomethyl)propionate C${6}$H${8}$Br${2}$O${2}$ 280.94 Br (3), BrCH$_2$ (2) High reactivity due to dual bromine substituents Likely corrosive/toxic

Key Findings:

Substituent Effects on Physical Properties: Bromine: Increases molecular weight and hydrophobicity. For example, Ethyl 6-bromo-2-chloro-3-methylbenzoate (277.55 g/mol) is heavier than non-brominated analogs like Ethyl 2-methoxybenzoate (180.20 g/mol) . Methoxy vs. Chloro: Methoxy groups (e.g., in this compound) enhance solubility in polar solvents compared to chloro substituents (e.g., Ethyl 6-bromo-2-chloro-3-methylbenzoate) .

Biological and Synthetic Relevance :

  • Brominated esters are often intermediates in pharmaceuticals. Ethyl 6-bromo-2-chloro-3-methylbenzoate’s hazard profile suggests handling precautions for irritancy .
  • Ethyl 2-methoxybenzoate’s GRAS status contrasts with brominated analogs, highlighting substituent-dependent safety .

Structural Complexity and Applications: Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate’s extended ester chain and formyl group may confer unique reactivity in organic synthesis or bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-bromo-2-methoxy-6-methylbenzoate, and how can reaction conditions be tailored to improve yield?

  • Methodology : Begin with esterification of 3-bromo-2-methoxy-6-methylbenzoic acid using ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC. For bromination steps, consider using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux. Optimize stoichiometry and temperature (70–90°C) to minimize side products like di-brominated derivatives. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Data Validation : Compare NMR (¹H/¹³C) and FT-IR spectra with literature data to confirm functional groups. Use mass spectrometry (EI-MS) to verify molecular weight .

**How can crystallographic data resolve ambiguities in the molecular structure of this compound?

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